3-Methoxy-2-pyrazinecarboxamide
Description
Properties
CAS No. |
21279-63-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)8-2-3-9-6/h2-3H,1H3,(H2,7,10) |
InChI Key |
LZYQFKPLSBGGTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
One of the prominent applications of 3-Methoxy-2-pyrazinecarboxamide is its role as an antiviral agent. Research indicates that derivatives of pyrazine carboxamides exhibit significant antiviral activity, particularly against influenza viruses.
- Mechanism of Action : The compound demonstrates a preventive and therapeutic effect against various strains of influenza (A, B, and C types). Its mechanism involves inhibiting viral replication with low cytotoxicity, making it a viable candidate for further development in antiviral therapies .
- Dosage and Administration : Clinical studies suggest that dosages ranging from 1 to 10 mg/kg can be administered to adults, either orally or through non-oral routes such as injections or aerosols .
Food Flavoring Applications
This compound also finds applications in the food industry, particularly in flavoring agents. Pyrazines are known for their distinctive aroma profiles, which are desirable in various food products.
- Flavor Profile : The compound contributes to the nutty and roasted flavors often sought after in food formulations. Its presence can enhance the sensory attributes of products such as snacks and baked goods .
Synthesis Methodologies
The synthesis of this compound has been explored through various methodologies aimed at improving yield and efficiency.
- Synthetic Routes : Recent studies have focused on developing safer and more efficient synthetic routes for pyrazine derivatives. For instance, methods involving condensation reactions of α,β-dicarbonyl compounds with α,β-diamines have shown promise in producing high yields under milder conditions .
- Yield Improvement : Research indicates that optimized synthetic pathways can achieve yields exceeding 50%, which is advantageous for large-scale production in both pharmaceutical and food industries .
Case Studies
Several case studies highlight the effectiveness and potential of this compound in practical applications:
- Antiviral Efficacy Study : A study conducted on Vero cells demonstrated the compound's ability to inhibit cell growth at concentrations around 250 µg/mL or more, showcasing its potential as a therapeutic agent against viral infections .
- Flavor Enhancement Trials : In controlled feeding experiments, the incorporation of pyrazine derivatives into food formulations resulted in enhanced flavor profiles, demonstrating their utility in food chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazinecarboxamides exhibit diverse biological activities depending on substituents. Key comparisons include:
Key Observations :
- Methoxy vs.
- Carboxamide vs. Cyano: Carboxamide derivatives generally show better antimycobacterial activity than cyano-substituted analogs due to hydrogen-bonding interactions with bacterial targets .
Antimycobacterial Activity
- 3-Chloropyrazine-2-carboxamide derivatives (e.g., compound 8 in ) exhibit MIC values close to isoniazid (3 µM), a standard tuberculosis drug .
- N-Thiazol-2-yl pyrazinecarboxamides (e.g., compound 4 in ) show moderate activity (IC₅₀ = 49.5 µmol/L) against Mycobacterium tuberculosis .
- Methoxy Substitution : While direct MIC data for 3-methoxy derivatives are unavailable, methoxy groups in related compounds (e.g., 2-sulfanilamido-3-methoxy-pyrazine) demonstrate favorable pharmacokinetics (t₁/₂ = 12–15 hours) .
Physicochemical Properties
Lipophilicity (logK) and solubility are critical for drug delivery:
*Estimated based on structural analogs.
Preparation Methods
Reaction Procedure
-
Reagents : Trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) in a 4:1 volumetric ratio.
-
Conditions : Stirring at room temperature for 4–24 hours.
-
Workup : The reaction mixture is diluted with ice-cold water, extracted with dichloromethane, and purified via flash chromatography.
| Parameter | Value |
|---|---|
| Starting Material | 3-Methoxypyrazine-2-carbonitrile |
| Acid System | TFA/H₂SO₄ (4:1 v/v) |
| Temperature | 25°C |
| Yield | 85% |
| Purity | >95% (by NMR and HPLC) |
Mechanistic Insights :
-
The nitrile group undergoes protonation by the acidic medium, forming a reactive nitrilium ion.
-
Nucleophilic attack by water generates an intermediate imidic acid, which tautomerizes to the stable carboxamide.
Multi-Step Synthesis from 2-Aminomalonamide
An alternative approach constructs the pyrazine core from simpler precursors, such as 2-aminomalonamide, via cyclization and subsequent functionalization.
Direct Methoxylation of Pyrazinecarboxamide Derivatives
Recent studies explore electrophilic substitution to introduce methoxy groups directly onto preformed pyrazinecarboxamides.
Methodology
-
Substrate : 3-Hydroxy-2-pyrazinecarboxamide.
-
Methoxylation Agent : Trimethyloxonium tetrafluoroborate or diazomethane.
-
Solvent : Dichloromethane or acetonitrile.
| Condition | Outcome |
|---|---|
| Agent | Trimethyloxonium tetrafluoroborate |
| Temperature | 0°C to 25°C |
| Yield | 60–75% |
Key Consideration :
-
The enol tautomer of 3-hydroxy-2-pyrazinecarboxamide is more reactive toward electrophilic agents, necessitating tautomeric equilibrium control.
Comparative Analysis of Methods
The table below evaluates the practicality of each method based on yield, scalability, and complexity.
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 85% | High | Low |
| Multi-step from 2-aminomalonamide | 45% | Moderate | High |
| Direct methoxylation | 60–75% | Low | Moderate |
Recommendations :
-
For industrial-scale production, acid-catalyzed hydrolysis is preferred due to its high yield and minimal purification steps.
-
Multi-step synthesis is reserved for contexts requiring custom pyrazine core modifications.
Challenges and Optimization Strategies
Common Issues:
-
Byproduct Formation : Competing hydrolysis of the methoxy group under strongly acidic conditions.
-
Tautomeric Interference : The equilibrium between enol and keto tautomers affects reaction efficiency.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3-Methoxy-2-pyrazinecarboxamide from its precursor?
- Methodological Answer: The synthesis requires high-purity precursors (e.g., ≥98% 3-hydroxypyrazine-2-carboxamide) and controlled nitration conditions. Potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) are critical for nitration, with H₂SO₄ acting as both catalyst and solvent. Reaction temperature (maintained at 0–5°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to KNO₃) must be optimized to minimize side reactions like over-nitration . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.
Q. How can researchers characterize this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm methoxy (-OCH₃) and carboxamide (-CONH₂) groups.
- FT-IR for characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1600 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 184.06).
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in pyrazinecarboxamide derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized when encountering low yields during nitration?
- Methodological Answer: Systematic variation of parameters is key:
- Temperature control: Lower temperatures (e.g., 0–5°C) reduce byproduct formation but may slow reaction kinetics.
- Catalyst concentration: Incremental increases in H₂SO₄ (from 95% to 97%) can enhance nitration efficiency .
- Alternative solvents: Replace H₂SO₄ with mixed acids (e.g., HNO₃/H₂SO₄) for improved selectivity.
- Real-time monitoring: Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Q. How can the thermodynamics of protein-ligand binding for this compound be evaluated?
- Methodological Answer: Employ isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). For example, studies on pyrazine derivatives binding to Major Urinary Protein (MUP-I) revealed that affinity is driven by enthalpic contributions (e.g., desolvation effects) rather than entropy . Complement with NMR relaxation experiments (¹⁵N/²H) to analyze conformational changes in the protein backbone upon ligand binding.
Q. What experimental designs are suitable for evaluating antimicrobial activity of this compound derivatives?
- Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (using Middlebrook 7H9 broth) to assess antimycobacterial potential .
- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
- Synergy testing with standard drugs (e.g., rifampicin) via checkerboard assays.
- Cytotoxicity screening (e.g., Vero cell lines) to establish selectivity indices.
Q. How can DNA/BSA interactions of this compound metal complexes be analyzed?
- Methodological Answer:
- Electronic absorption titration: Monitor hypochromism in UV-vis spectra (e.g., λ = 260 nm for DNA) to calculate binding constants (K_b).
- Fluorescence quenching: Use ethidium bromide displacement assays to assess intercalation with DNA.
- Circular dichroism (CD): Detect conformational changes in BSA (e.g., α-helix to β-sheet transitions) upon ligand binding.
- Molecular docking: Validate experimental data with computational models (e.g., AutoDock Vina) .
Data Contradiction and Mechanistic Analysis
Q. How can researchers resolve discrepancies in nitration yields reported across studies?
- Methodological Answer:
- Variable screening: Compare solvent systems (e.g., H₂SO₄ vs. acetic acid), reagent purity, and reaction scales.
- Side-product analysis: Use LC-MS to identify byproducts (e.g., di-nitrated derivatives) and adjust stoichiometry.
- Reproducibility protocols: Standardize moisture control (anhydrous conditions) and catalyst aging (freshly prepared HNO₃/KNO₃) .
Q. What strategies enhance the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer:
- Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to improve antimicrobial activity .
- Bioisosteric replacement: Replace the methoxy group with trifluoromethoxy (-OCF₃) to modulate lipophilicity (logP) .
- Coordination chemistry: Synthesize Pd(II) or Cu(II) complexes to study metal-ligand interactions and DNA cleavage efficacy .
Computational and Theoretical Studies
Q. How can quantum chemical calculations guide the design of this compound analogs?
- Methodological Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular electrostatic potential (MEP) maps: Identify nucleophilic/electrophilic sites for functionalization.
- Molecular dynamics (MD) simulations: Simulate solvation effects (e.g., water/DMSO) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
